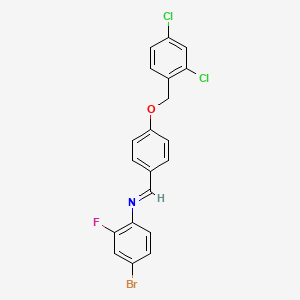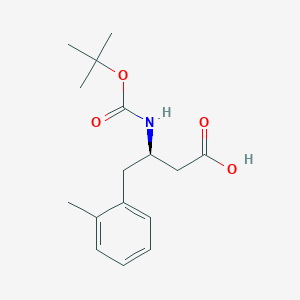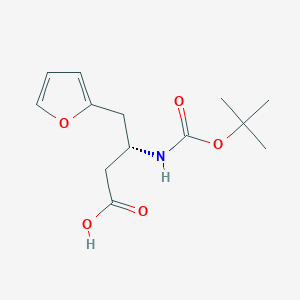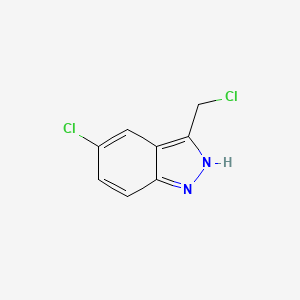
4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline
Übersicht
Beschreibung
Synthesis Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- 4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline is a key intermediate in the manufacture of various compounds, particularly in pharmaceutical and material sciences. For example, it serves as an essential intermediate in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound used in the production of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis method, due to its scalability, is crucial for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Applications in Polymer Science
- The compound is involved in the synthesis of side-chain liquid crystalline polysiloxanes. These materials, containing mesogenic side groups, have unique mesomorphic properties, influenced by spacer length and lateral substituent. Such substances are significant in the development of advanced materials with specific thermal and optical properties (Hsu, Chu, Chang, & Hsieh, 1997).
Chemical Synthesis and Modification
- The compound plays a role in the synthesis and modification of various chemicals, demonstrating the versatility of halogenated anilines in chemistry. For instance, it's used in the synthesis of 4-Bromo-2-fluorobiphenyl via diazotization and coupling reaction (Yong-qiang, 2012).
- Its derivatives are explored in the creation of intensely fluorescent azobenzenes, which have applications in fluorescence spectroscopy and potentially as fluorescent vital stains for biological research (Yoshino et al., 2010).
Pharmacological Potential
- Some derivatives of this compound have been investigated for antimicrobial properties. For example, substituted phenyl azetidines, related to this compound, have been synthesized and evaluated for potential antimicrobial applications, indicating the breadth of research into halogenated anilines in pharmaceutical sciences (Doraswamy & Ramana, 2013).
Zukünftige Richtungen
: Imtiyaz A. Khan, Firdous G. Khan, and R. Minhaaj. “Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones.” Journal of Chemical and Pharmaceutical Research, 2013, 5(11), 631-636. Read more : ChemSpider. “4-Bromo-N’-[(Z)-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methylene]-1-benzothiophene-2-carbohydrazide.” View structure
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrCl2FNO/c21-15-4-8-20(19(24)9-15)25-11-13-1-6-17(7-2-13)26-12-14-3-5-16(22)10-18(14)23/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEDPUYMIRELPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)Br)F)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrCl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134706 | |
| Record name | 4-Bromo-N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylene]-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
298217-76-2 | |
| Record name | 4-Bromo-N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylene]-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298217-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylene]-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B3034989.png)
![(2E)-5,6-dimethoxy-2-[(3-phenoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3034990.png)

![2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3034992.png)




![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)



![1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine](/img/structure/B3035009.png)
![(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3035011.png)